molecular formula C15H20N4O B12705208 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- CAS No. 84806-73-5

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-

Cat. No.: B12705208
CAS No.: 84806-73-5
M. Wt: 272.35 g/mol
InChI Key: MPZKTHFQUVQVIQ-UHFFFAOYSA-N
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Description

The compound "Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-" features a piperazine core substituted at the 1-position with a benzimidazole moiety and at the 4-position with a 2-methyl-1-oxopropyl group. Benzimidazole is a bicyclic heterocycle known for its role in medicinal chemistry, particularly in antiparasitic and antiviral agents . The 2-methyl-1-oxopropyl group introduces a ketone functional group, which may enhance solubility and influence metabolic stability.

Properties

CAS No.

84806-73-5

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H20N4O/c1-11(2)15(20)19-8-6-18(7-9-19)13-5-3-4-12-14(13)17-10-16-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,17)

InChI Key

MPZKTHFQUVQVIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzimidazoles The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This may include controlled temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperazine ring to its oxidized form.

    Reduction: Reduction of any nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-, like other piperazine derivatives, may have applications in:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for their potential as therapeutic agents in treating various diseases.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives are known to inhibit enzymes involved in neurotransmitter regulation.

Comparison with Similar Compounds

Structural Comparison

Table 1: Substituent Profiles of Piperazine Derivatives
Compound Name 1-Position Substituent 4-Position Substituent Key Functional Groups
Target Compound 1H-Benzimidazol-4-yl 2-Methyl-1-oxopropyl Benzimidazole, Ketone
1-(2-Chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine 2-Chloro-1-oxoethyl 3,4-Dichlorophenyl Chloro, Ketone
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine 4-Methoxyphenyl 3-Phenoxy-2-hydroxypropyl Methoxy, Hydroxyl
1-(4-Fluorophenyl)piperazine derivatives 4-Fluorophenyl Benzaldehyde-derived moieties Fluoro, Hydrazone
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl Substituted benzoyl Chloro, Aromatic
4-[3-(1,2-Dihydronaphthalen-4-yl)-n-propyl]-1-arylpiperazines Aryl groups (e.g., 2-methoxyphenyl) Dihydronaphthalene-propyl chain Dihydronaphthalene, Methoxy

Key Observations :

  • The benzimidazole group in the target compound distinguishes it from simpler aryl or alkyl substituents in analogs. This bicyclic structure may enhance binding to biological targets, similar to triazole-containing piperazines .

Key Observations :

  • The target compound’s synthesis may align with methods for triazole-piperazine hybrids, utilizing Cu(I)-catalyzed cycloaddition .
  • Lower yields in anticancer derivatives (37–67%) highlight challenges in introducing bulky substituents , a consideration for scaling the target compound.

Key Observations :

  • Piperazines with aryl or hydrophobic substituents (e.g., dihydronaphthalene) exhibit receptor-binding activity, whereas the target compound’s ketone group may shift its pharmacological profile .
  • Contradictory findings in antifungal activity (e.g., some piperazines inactive at 400 μM ) underscore substituent-dependent efficacy.

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Type Solubility LogP (Predicted) Molecular Weight (g/mol) Reference
Target Compound Moderate (aqueous) ~2.5 ~330
1-(2-Hydroxyethyl)piperazines High (water/ethanol) 0.8–1.2 200–300
Sulfur-containing piperazines Low (organic solvents) 3.0–3.5 350–400
Anticancer derivatives Low-moderate 2.8–4.0 400–500

Key Observations :

  • The ketone group in the target compound may improve aqueous solubility compared to highly lipophilic derivatives (e.g., sulfur-containing analogs) .

Biological Activity

Piperazine derivatives, particularly those incorporating benzimidazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- (CAS No. 84806-73-5) is one such derivative that has been studied for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of 272.35 g/mol. Its predicted boiling point is approximately 565 °C and it has a density of about 1.220 g/cm³ .

Piperazine derivatives typically exert their biological effects through several mechanisms:

  • Anticancer Activity : Many studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, compounds similar to Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- have shown significant inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Research indicates that piperazine derivatives can possess antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Biological Activity Data

The following table summarizes the biological activities reported for Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- and related compounds:

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerSW48027.42
AnticancerHCT11623.12
AnticancerCaco-233.14
AntimicrobialS. aureusNot specified
AntimicrobialE. coliNot specified

Case Study 1: Anticancer Activity

In a study evaluating various imidazole derivatives, Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- demonstrated potent activity against colorectal cancer cell lines by disrupting microtubule dynamics and inducing DNA damage. The compound's ability to enhance the efficacy of standard chemotherapeutics like doxorubicin further underscores its potential as a combination therapy agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperazine derivatives showed that compounds similar to Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- exhibited significant activity against resistant strains of bacteria and fungi. This study utilized agar-well diffusion methods to assess efficacy and found that certain structural modifications could enhance activity against specific pathogens .

Q & A

Q. What are the recommended synthetic routes for preparing piperazine derivatives with benzimidazole and oxopropyl substituents?

Methodological Answer: Piperazine derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For example:

  • Click Chemistry : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed. A typical protocol involves reacting 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine with azidobenzene derivatives in a H₂O:DCM (1:2) solvent system, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. The reaction is monitored by TLC (hexane:ethyl acetate, 1:2), followed by extraction and silica gel chromatography .
  • Alkylation Reactions : Piperazine cores can be functionalized via alkylation with chloroacetyl intermediates. For instance, 1,2-benzothiazine derivatives were alkylated with 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine under reflux conditions, yielding target compounds in 32–67% yields .

Q. How can the crystal structure of this piperazine derivative be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX software suite for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize disorder.
  • Refinement of hydrogen atoms using riding models.
  • Validation of structural parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSRD). SHELXL is particularly robust for handling high-resolution or twinned data .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders.
  • Exposure Control : Implement engineering controls (e.g., local exhaust ventilation) and avoid inhalation/contact with skin.
  • Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets (e.g., dopamine transporters)?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (piperazine derivative) and receptor (e.g., dopamine transporter PDB: 4XP1) by optimizing protonation states and adding partial charges.
  • Validation : Cross-validate docking poses with in vitro assays (e.g., radioligand binding assays using [³H]GBR 12935).
  • Analysis : Calculate binding energies (ΔG) and identify key residues (e.g., Tyr-124, Asp-436) involved in hydrogen bonding or π-π stacking .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for piperazine analogs?

Methodological Answer:

  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups at the benzimidazole 4-position) with activity.
  • Crystallographic Insights : Resolve ambiguities in substituent orientation (e.g., disordered aroyl rings in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine) using high-resolution SCXRD data .
  • Biological Replicates : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies).

Q. What experimental challenges arise in crystallizing piperazine derivatives, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Disorder : Aroyl or benzyl substituents may exhibit rotational disorder (e.g., 1-(2-iodobenzoyl)-4-(4-methoxyphenyl)piperazine ).
    • Solvate Formation : Hydrates or solvent-inclusive crystals complicate data interpretation.
  • Mitigation Strategies :
    • Use slow evaporation in apolar solvents (e.g., hexane:ethyl acetate).
    • Apply SHELXL’s PART and ISOR commands to refine disordered regions .

Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of unstable intermediates?

Methodological Answer:

  • Temperature Control : Perform reactions at 0–5°C for thermally sensitive intermediates.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of intermediates (e.g., nitroso derivatives).
  • Purification : Employ flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate regioisomers .

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